
14-O-Methylbenanomicin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-O-Methylbenanomicin A, also known as this compound, is a useful research compound. Its molecular formula is C40H43NO19 and its molecular weight is 841.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the established synthesis routes for 14-O-Methylbenanomicin A, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer:
The synthesis of this compound typically involves regioselective methylation of precursor compounds under controlled conditions. Key steps include:
- Methylation protocols : Use of methylating agents (e.g., methyl iodide) in aprotic solvents, monitored by TLC or HPLC .
- Structural confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) to confirm substitution patterns and stereochemistry .
- Purity assessment : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to ensure ≥95% purity .
Q. Basic: How is the antimicrobial activity of this compound typically assessed in vitro, and what are the standard protocols for determining minimum inhibitory concentrations (MICs)?
Methodological Answer:
- Assay design : Follow CLSI guidelines using broth microdilution or agar dilution methods. Prepare serial dilutions of the compound in Mueller-Hinton broth for Gram-positive/negative pathogens .
- Controls : Include reference antibiotics (e.g., vancomycin) and solvent-only controls to isolate compound-specific effects.
- MIC determination : Define MIC as the lowest concentration inhibiting visible bacterial growth after 18–24 hours at 37°C. Triplicate experiments are required for statistical validity .
Q. Advanced: What experimental strategies can resolve discrepancies in reported bioactivity data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from variability in assay conditions or compound purity. Address these by:
- Standardizing protocols : Replicate experiments using identical strains, growth media, and incubation times. Cross-validate with independent labs .
- Purity reassessment : Re-analyze compound batches via HPLC and NMR to rule out degradation or impurities .
- Meta-analysis : Use databases like Web of Science to aggregate data, applying statistical tools (e.g., ANOVA) to identify confounding variables (e.g., pH, temperature) .
Q. Advanced: How can researchers optimize the solubility and stability of this compound in in vivo pharmacokinetic studies?
Methodological Answer:
- Solubility enhancement : Test co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based formulations. Characterize solubility via dynamic light scattering (DLS) .
- Stability profiling : Conduct accelerated degradation studies under varied pH, temperature, and light conditions. Monitor degradation products via LC-MS .
- Pharmacokinetic modeling : Use software like Phoenix WinNonlin to predict bioavailability and adjust dosing regimens preclinically .
Q. Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound’s degradation products?
Methodological Answer:
- Degradation studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks).
- Analysis tools :
Q. Advanced: How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity against eukaryotic cells?
Methodological Answer:
- Cell line selection : Use human primary cells (e.g., HEK293) and cancer lines (e.g., HeLa) to assess selectivity .
- Dose range : Test 0.1–100 μM concentrations, spanning 10-fold dilutions, with 48–72 hour exposures.
- Endpoint assays : Combine MTT/WST-1 for viability, Annexin V/PI staining for apoptosis, and ROS probes for oxidative stress. Normalize data to untreated controls .
Q. Basic: What literature search strategies are recommended to identify recent advancements in this compound research?
Methodological Answer:
- Database selection : Prioritize PubMed, Web of Science, and Reaxys for peer-reviewed studies. Exclude non-peer-reviewed platforms like ChemRxiv .
- Search terms : Combine "this compound" with keywords (e.g., "biosynthesis," "SAR," "antimicrobial resistance") using Boolean operators.
- Citation tracking : Use tools like Connected Papers to map seminal studies and recent citations .
Q. Advanced: What are the key considerations in designing combinatorial biosynthesis experiments to explore novel derivatives of this compound?
Methodological Answer:
- Genetic engineering : Modify polyketide synthase (PKS) genes in host strains (e.g., Streptomyces) to alter methylation or glycosylation patterns .
- Analytical workflow : Screen libraries via HPLC-UV/MS and assess bioactivity against resistant pathogens (e.g., MRSA).
- Structure-activity relationship (SAR) : Corlate derivative structures (e.g., methyl group position) with MIC values using multivariate regression .
Guidance Compliance :
属性
分子式 |
C40H43NO19 |
---|---|
分子量 |
841.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9-trihydroxy-11,14-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43NO19/c1-11-6-18-23(31(49)21(11)37(52)41-12(2)38(53)54)24-16(9-17-25(35(24)56-5)28(46)15-7-14(55-4)8-19(42)22(15)27(17)45)29(47)34(18)59-40-33(51)36(26(44)13(3)58-40)60-39-32(50)30(48)20(43)10-57-39/h6-9,12-13,20,26,29-30,32-34,36,39-40,42-44,47-51H,10H2,1-5H3,(H,41,52)(H,53,54)/t12-,13-,20-,26+,29+,30+,32-,33-,34+,36+,39+,40+/m1/s1 |
InChI 键 |
IVXDHOVRVWOSGR-FAXRHXMTSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)OC)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)OC)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |
同义词 |
14-O-methylbenanomicin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。